PDK1 Inhibitory Potency: GSK2334470 vs. OSU-03012—Over 500-Fold Difference in Cell-Free IC50
In cell-free enzymatic assays, GSK2334470 inhibits PDK1 with an IC50 of approximately 10 nM . By contrast, OSU-03012 (AR-12), a frequently used alternative PDK1 inhibitor, displays an IC50 of 5 µM against recombinant PDK-1—representing a roughly 500-fold weaker potency . This potency differential means that at concentrations required for equivalent PDK1 target engagement, OSU-03012 will reach levels that may engage secondary off-targets, whereas GSK2334470 achieves full PDK1 inhibition at nanomolar concentrations.
| Evidence Dimension | PDK1 inhibitory potency (cell-free enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = ~10 nM (GSK2334470) |
| Comparator Or Baseline | OSU-03012 (AR-12): IC50 = 5 µM (5,000 nM) |
| Quantified Difference | ~500-fold greater potency for GSK2334470 |
| Conditions | Cell-free enzymatic assay; recombinant PDK-1 protein |
Why This Matters
For procurement decisions, superior potency at the primary target enables lower working concentrations, reducing solvent (DMSO) burden in cellular assays and minimizing nonspecific cytotoxic effects.
- [1] PDK Inhibitor Comparison Table. AmBeed. Accessed 2026. View Source
